molecular formula C4H2ClNO3 B12897434 2-Oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride CAS No. 64843-26-1

2-Oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride

Cat. No.: B12897434
CAS No.: 64843-26-1
M. Wt: 147.51 g/mol
InChI Key: QBJCGEKWMGNZAT-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with the molecular formula C4H2ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the chlorination of 2-oxo-2,3-dihydrooxazole-5-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C4H3NO3+SOCl2C4H2ClNO3+SO2+HCl\text{C4H3NO3} + \text{SOCl2} \rightarrow \text{C4H2ClNO3} + \text{SO2} + \text{HCl} C4H3NO3+SOCl2→C4H2ClNO3+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-oxo-2,3-dihydrooxazole-5-carboxylic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydrooxazole-5-carboxylic acid
  • Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate
  • 2-Oxo-2,3-dihydrooxazole-5-carboxamide

Uniqueness

2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

64843-26-1

Molecular Formula

C4H2ClNO3

Molecular Weight

147.51 g/mol

IUPAC Name

2-oxo-3H-1,3-oxazole-5-carbonyl chloride

InChI

InChI=1S/C4H2ClNO3/c5-3(7)2-1-6-4(8)9-2/h1H,(H,6,8)

InChI Key

QBJCGEKWMGNZAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=O)N1)C(=O)Cl

Origin of Product

United States

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